4-(2,3-Dichlorophenyl)picolinic acid

Chemical Synthesis Quality Control Research Reagent

Researchers investigating dopamine β-monooxygenase inhibition or herbicidal SAR often face limited access to structurally defined, halogenated picolinic acid probes. 4-(2,3-Dichlorophenyl)picolinic acid (CAS 1261952-07-1) directly addresses this gap as a high-purity reference standard and synthetic intermediate. - Serves as a specific probe for studying the impact of the 2,3-dichlorophenyl moiety on target binding, distinct from mono-chlorinated or other positional isomers. - Carboxylic acid and pyridine nitrogen groups provide reliable handles for downstream derivatization in pharmaceutical or agrochemical synthesis. - Supplied at a validated 95% purity, ensuring reproducibility in multi-step syntheses and analytical method development.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261952-07-1
Cat. No. B6392228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)picolinic acid
CAS1261952-07-1
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17)
InChIKeySWYVOFSMEXOUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dichlorophenyl)picolinic acid Chemical Properties


4-(2,3-Dichlorophenyl)picolinic acid is a substituted picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol [1]. This compound is commercially available with a minimum purity specification of 95% . Its structure features a 2,3-dichlorophenyl group attached to the 4-position of the picolinic acid backbone, which confers distinct physicochemical properties compared to other positional isomers and unsubstituted analogs [2].

SAR Probe
4-aryl picolinic acid scaffold for structure-activity relationship studies
Enzyme Inhibition
Supports dopamine β-monooxygenase (DBM) inhibitor research context
Herbicide Discovery
Auxin-mimic research scaffold; substitution-dependent activity profiling

Why 4-(2,3-Dichlorophenyl)picolinic acid Is Irreplaceable


Substitution on the picolinic acid core significantly modulates biological activity, as demonstrated by QSAR studies on dopamine β-monooxygenase (DBM) inhibitors [1]. The specific 4-aryl substitution pattern and dichloro substitution on the phenyl ring create a unique steric and electronic profile. Generic substitution with a different positional isomer (e.g., 3- or 5-substituted) or a mono-chlorinated analog would alter the compound's interaction with biological targets and its physicochemical properties, potentially leading to different activity, selectivity, or metabolic stability [2].

Positional Isomer Mismatch
3- or 5-substituted picolinic acids may exhibit altered target interaction and physicochemical profile; 4-aryl substitution is a key activity determinant.
Substitution Degree Mismatch
Mono-chlorinated or unsubstituted phenyl analogs may not reproduce the steric/electronic profile of the 2,3-dichloro pattern, potentially shifting activity or selectivity.

Evidence for Selecting 4-(2,3-Dichlorophenyl)picolinic acid


Commercial Purity vs. Analogs

Commercially sourced 4-(2,3-Dichlorophenyl)picolinic acid is supplied with a minimum purity specification of 95% . While many picolinic acid derivatives are also available at similar purity levels, this specification ensures a baseline of chemical integrity for research applications. Direct purity comparisons to specific analogs are not available from the current literature.

Purity Specification
Specification review
Defined minimum purity (commercial supplier specification)
Standardized purity supports research reproducibility; direct analog comparisons unavailable.
Data to verify against specific analog lots
Chemical Synthesis Quality Control Research Reagent

4-Position Substitution in DBM Inhibitors

A QSAR study of 22 picolinic acids substituted at the 4- and 5-positions demonstrated that substitution pattern significantly influences DBM inhibitory activity [1]. While 4-(2,3-Dichlorophenyl)picolinic acid was not directly assayed in this study, the class-level data indicate that 4-aryl substitution is a key determinant of activity. This suggests that 4-(2,3-Dichlorophenyl)picolinic acid may exhibit a different activity profile compared to 5-substituted or unsubstituted analogs.

DBM Inhibition (QSAR)
Class-level inference
4-aryl substitution critical for DBM inhibitory activity in a 22-compound set
Class-level evidence suggests substitution pattern may influence DBM assay results.
Target compound not directly tested; bovine adrenal medulla assay context
Enzyme Inhibition Dopamine β-Monooxygenase QSAR

Herbicidal Activity as Auxin Mimics

Patents describe a series of substituted picolinic acid derivatives, including 4-aryl substituted compounds, as herbicidally active auxin mimics [1]. The specific substitution pattern influences the herbicidal spectrum and potency. While direct comparative data for 4-(2,3-Dichlorophenyl)picolinic acid against specific weeds or comparators like picloram are not available in the public domain, the patent literature establishes that subtle structural changes in this class can lead to significant differences in herbicidal activity.

Herbicidal Activity
Class-level inference
4-aryl picolinic acids reported as auxin-mimic herbicides; substitution-dependent spectrum
Structure class recognized in patent literature; specific potency and selectivity for target compound remain unquantified.
Data from patent claims; direct comparative data not available
Herbicide Discovery Auxin Signaling Weed Control

4-(2,3-Dichlorophenyl)picolinic acid Applications


SAR Probe for Picolinic Acid Derivatives

4-(2,3-Dichlorophenyl)picolinic acid serves as a valuable chemical probe for investigating the SAR of 4-aryl substituted picolinic acids, particularly in the context of enzyme inhibition (e.g., DBM) and herbicidal activity. Its defined structure allows researchers to systematically assess the impact of the 2,3-dichlorophenyl moiety on biological activity compared to other aryl or heteroaryl substituents [REFS-1, REFS-2].

Synthetic Intermediate for Complex Derivatives

The carboxylic acid and pyridine nitrogen functional groups of 4-(2,3-Dichlorophenyl)picolinic acid provide convenient handles for further derivatization, making it a useful synthetic intermediate for constructing more complex molecules with potential pharmaceutical or agrochemical applications. Its commercial availability at 95% purity facilitates its use in multi-step syntheses .

Analytical Reference Standard for Halogenated Picolinic Acids

Given its distinct molecular weight and halogenation pattern, 4-(2,3-Dichlorophenyl)picolinic acid can be employed as a reference standard or internal standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of halogenated picolinic acid derivatives in complex matrices [1].

Application
Selection Property
Validation Focus
SAR probe for picolinic acid derivatives
4-aryl substitution pattern, dichloro electronic profile
Structure-activity relationship profiling; DBM or auxin-mimic context
Synthetic intermediate for complex derivatives
Bifunctional handles (carboxylic acid, pyridine N)
Derivatization compatibility; product purity consistency
Analytical reference standard
Defined halogenation pattern, distinct molecular weight
Method development (HPLC, LC-MS) for halogenated picolinic acids
Research use only; validation against specific matrices recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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